3-Fluoro-4-(hydroxymethyl)benzonitrile-D2
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Overview
Description
3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 is a specialized organic compound characterized by the presence of a fluorine atom, a nitrile group, and a dideuterio(hydroxy)methyl group attached to a benzene ring. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific studies, including reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 typically involves the introduction of the dideuterio(hydroxy)methyl group onto a fluorobenzonitrile precursor. One common method is through the use of deuterated reagents in a nucleophilic substitution reaction. For example, starting with 3-fluorobenzonitrile, the compound can be synthesized by reacting it with deuterated formaldehyde (CD2O) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-[Dideuterio(formyl)]-3-fluorobenzonitrile.
Reduction: Formation of 4-[Dideuterio(hydroxy)methyl]-3-fluorobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 has several applications in scientific research:
Chemistry: Used as a labeled compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies due to its isotopic labeling.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other specialized compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 depends on its specific application. In metabolic studies, the deuterium labeling allows for the tracking of the compound through various biochemical pathways. The fluorine atom can influence the compound’s reactivity and interaction with molecular targets, such as enzymes or receptors, by altering electronic properties and steric effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-fluorobenzonitrile: Lacks deuterium labeling, making it less useful for isotopic studies.
4-[Hydroxy(methyl)]-3-fluorobenzonitrile: Similar structure but without deuterium, affecting its physical and chemical properties.
3-Fluorobenzonitrile: A simpler compound without the hydroxyl or dideuterio(hydroxy)methyl groups.
Uniqueness
3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 is unique due to its isotopic labeling with deuterium, which provides distinct advantages in tracing studies and reaction mechanism investigations
Properties
IUPAC Name |
4-[dideuterio(hydroxy)methyl]-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2/i5D2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAURRAHPYQHDC-BFWBPSQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(C=C1)C#N)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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